Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrimidine ring, along with an ethyl ester group at the 5-position. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-chloropyrimidine-5-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate
- Ethyl 2-chloropyrimidine-5-carboxylate
- Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate
Uniqueness
Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound in the synthesis of novel chemical entities and in various research applications .
Biological Activity
Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate is a halogenated pyrimidine derivative that has garnered attention in biological and pharmaceutical research due to its potential therapeutic applications. This article focuses on its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula: C7H6BrClN2O2
- Molecular Weight: 251.49 g/mol
Synthesis
The synthesis of this compound typically involves the bromination and chlorination of pyrimidine derivatives under controlled conditions. Common methods include:
- Bromination: Utilizing bromine in a solvent such as dichloromethane.
- Chlorination: Employing thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
This compound is believed to interact with various biological targets, including enzymes and receptors. Its halogenated structure may enhance its reactivity and selectivity towards specific biomolecules.
- Enzyme Inhibition: The compound has shown potential in inhibiting certain kinases, which are crucial in various signaling pathways.
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains.
Case Studies
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Neuroprotective Effects:
- A study evaluated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results demonstrated a significant reduction in cell death and enhanced neurite outgrowth compared to control groups, suggesting potential applications in neurodegenerative diseases.
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Anticancer Properties:
- Research conducted on cancer cell lines indicated that this compound inhibits cell proliferation and induces apoptosis. The compound was found to activate caspase pathways, leading to programmed cell death in malignant cells.
Comparative Biological Activity
To understand the efficacy of this compound, it is essential to compare it with related compounds:
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
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Selectivity for Kinases:
- Studies have shown that this compound selectively inhibits certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies.
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Synergistic Effects:
- Combination studies with other anticancer agents revealed synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
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Toxicity Profile:
- Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully understand long-term effects.
Properties
Molecular Formula |
C7H6BrClN2O2 |
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Molecular Weight |
265.49 g/mol |
IUPAC Name |
ethyl 2-bromo-4-chloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3 |
InChI Key |
WLEPXDFXNGKNBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)Br |
Origin of Product |
United States |
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